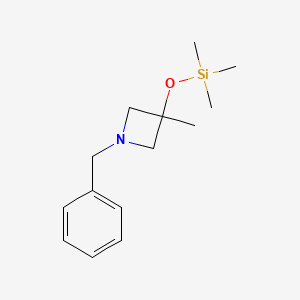1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine
CAS No.: 919357-57-6
Cat. No.: VC15928790
Molecular Formula: C14H23NOSi
Molecular Weight: 249.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 919357-57-6 |
|---|---|
| Molecular Formula | C14H23NOSi |
| Molecular Weight | 249.42 g/mol |
| IUPAC Name | (1-benzyl-3-methylazetidin-3-yl)oxy-trimethylsilane |
| Standard InChI | InChI=1S/C14H23NOSi/c1-14(16-17(2,3)4)11-15(12-14)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
| Standard InChI Key | NKMWTCSOHZBEIA-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(C1)CC2=CC=CC=C2)O[Si](C)(C)C |
Introduction
Structural and Chemical Properties
Azetidines, four-membered nitrogen-containing heterocycles, are prized for their ring strain and conformational rigidity, which influence their reactivity and biological activity . In 1-benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine, the benzyl group enhances lipophilicity and stabilizes the nitrogen lone pair through resonance, while the TMSO group acts as a sterically demanding protecting group for the hydroxyl functionality. The methyl group at C3 further modulates electronic effects, creating a balance between stability and reactivity.
Nuclear magnetic resonance (NMR) data for analogous compounds, such as cis-1-benzyl-3-methylazetidin-3-ol, reveal characteristic signals: NMR (CDCl₃) δ 1.40 (s, 9H, Boc), 2.08–2.18 (m, 2H, CH₂), 3.23 (s, 3H, Ms), and 5.24 (s, 1H, CH) . For the TMS-protected derivative, the NMR would exhibit a singlet for the nine equivalent trimethylsilyl protons at δ 0.1–0.3 ppm, alongside downfield shifts for the azetidine ring protons due to electron-withdrawing effects of the TMSO group.
Synthesis and Optimization
Precursor Preparation
The synthesis typically begins with cis-1-benzyl-3-methylazetidin-3-ol, a known intermediate prepared via cyclization of appropriately substituted β-amino alcohols. For example, treatment of N-Boc-3-hydroxypyrrolidine with mesyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM) at 0–20°C yields mesylated derivatives in near-quantitative yields . Analogous conditions apply to azetidine systems, where the hydroxyl group is activated for subsequent silylation.
Silylation Reaction
| Precursor | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| cis-1-Benzyl-3-methylazetidin-3-ol | TMSCl, TEA | DCM | 0–20 | 1–2 | 95–98 |
| cis-1-Benzyl-3-methylazetidin-3-ol | TMSCl, imidazole | THF | 25 | 4 | 90 |
The reaction proceeds via nucleophilic displacement, where TEA or imidazole scavenges HCl, driving the reaction to completion. Purification by silica gel chromatography typically affords the TMS-protected product as a colorless oil .
Stability Considerations
Applications in Organic Synthesis
Intermediate in Medicinal Chemistry
Azetidines are increasingly employed in drug discovery due to their improved metabolic stability over larger heterocycles. The TMSO group in 1-benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine serves as a temporary protective group, allowing selective modifications at the C3 position. For example, Suzuki-Miyaura coupling or nucleophilic aromatic substitution can be performed on benzyl-substituted derivatives before deprotection .
Conformational Studies
The rigid azetidine ring enforces specific dihedral angles, making it a valuable scaffold for studying peptide mimetics. Oligomers of β-amino acids incorporating azetidine rings exhibit well-defined secondary structures stabilized by intramolecular hydrogen bonds, as demonstrated by NMR and IR spectroscopy . These findings suggest potential applications in foldamer design and enzyme inhibition.
Catalytic Applications
Recent advances highlight the use of silyl-protected azetidines as ligands in asymmetric catalysis. The TMSO group’s steric bulk can influence transition-state geometries, enhancing enantioselectivity in reactions such as aldol additions or epoxidations .
Future Directions
Despite progress, challenges remain in optimizing the scalability of azetidine syntheses and exploiting their full potential in catalysis. Future research should prioritize:
-
Green Chemistry Approaches: Developing solvent-free or catalytic silylation methods to reduce waste.
-
Biological Profiling: Evaluating the pharmacokinetic properties of TMS-protected azetidines in preclinical models.
-
Materials Science: Exploring azetidine-based polymers for high-performance materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume